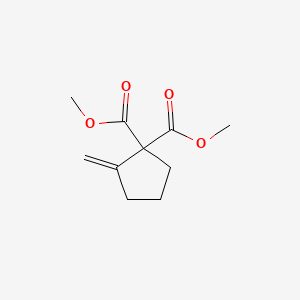
1,1-Cyclopentanedicarboxylic acid, 2-methylene-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Cyclopentanedicarboxylic acid, 2-methylene-, dimethyl ester is an organic compound with the molecular formula C10H14O4 This compound is characterized by a five-membered cyclopentane ring with two carboxylic acid ester groups and a methylene group attached to the ring
Preparation Methods
The synthesis of 1,1-Cyclopentanedicarboxylic acid, 2-methylene-, dimethyl ester can be achieved through several synthetic routes. One common method involves the esterification of 1,1-Cyclopentanedicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its ester form. Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1,1-Cyclopentanedicarboxylic acid, 2-methylene-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The methylene group in the compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1,1-Cyclopentanedicarboxylic acid, 2-methylene-, dimethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1,1-Cyclopentanedicarboxylic acid, 2-methylene-, dimethyl ester exerts its effects involves interactions with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which can then participate in various biochemical reactions. The methylene group may also play a role in modulating the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
1,1-Cyclopentanedicarboxylic acid, 2-methylene-, dimethyl ester can be compared with similar compounds such as:
1,2-Cyclopentanedicarboxylic acid, dimethyl ester: This compound has a similar ester structure but differs in the position of the carboxylic acid groups on the cyclopentane ring.
1,1-Cyclopentanedicarboxylic acid: This compound lacks the ester groups and methylene group, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
134149-18-1 |
|---|---|
Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
dimethyl 2-methylidenecyclopentane-1,1-dicarboxylate |
InChI |
InChI=1S/C10H14O4/c1-7-5-4-6-10(7,8(11)13-2)9(12)14-3/h1,4-6H2,2-3H3 |
InChI Key |
IWKOMYVXYMWDLI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCC1=C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


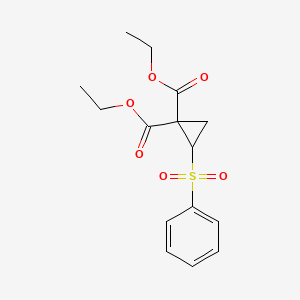
![4-Bromo-4'-[(1-ethoxyethoxy)methyl]-1,1'-biphenyl](/img/structure/B14281290.png)
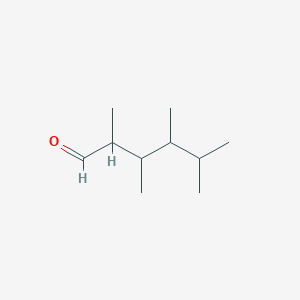
![Ethenamine, 2-(1-[1,1'-biphenyl]-4-yl-1H-tetrazol-5-yl)-N,N-dimethyl-](/img/structure/B14281301.png)

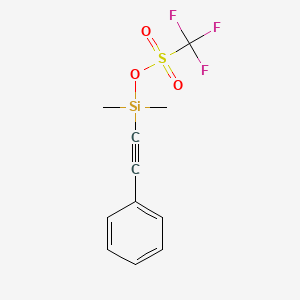
![3-(Phenylsulfanyl)-1lambda~6~-thiaspiro[4.4]non-3-ene-1,1-dione](/img/structure/B14281331.png)
![(2R,5R)-1-benzyl-2-(2-chloroethyl)-7-oxa-1-azaspiro[4.4]nonan-6-one](/img/structure/B14281356.png)
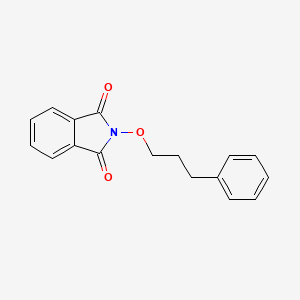
![Benzene, [(2-methoxyethoxy)methoxy]-](/img/structure/B14281364.png)
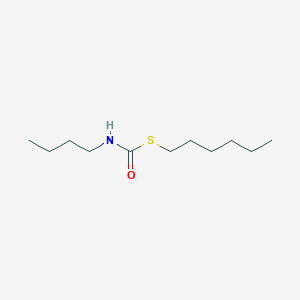
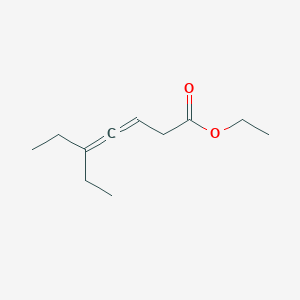
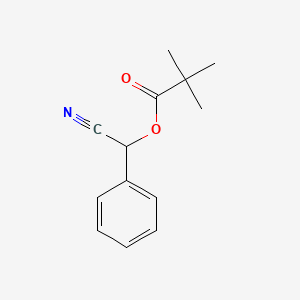
![4-{[4-(4-Butylcyclohexyl)phenyl]ethynyl}-1,2-difluorobenzene](/img/structure/B14281377.png)
